molecular formula C11H23NO3 B3001156 Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate CAS No. 2416236-44-5

Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate

Cat. No.: B3001156
CAS No.: 2416236-44-5
M. Wt: 217.309
InChI Key: SQEMFMPBESXKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate is an organic compound that features a tert-butyl ester group, a dimethylamino group, and a hydroxyl group on a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(dimethylamino)-4-hydroxypentanoate typically involves the esterification of 5-(dimethylamino)-4-hydroxypentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Tert-butyl 5-(dimethylamino)-4-oxopentanoate.

    Reduction: Tert-butyl 5-(dimethylamino)-4-hydroxypentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 5-(dimethylamino)-4-hydroxypentanoate exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in enzymatic reactions, while the ester group can undergo hydrolysis to release the active acid form .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(methylamino)-4-hydroxypentanoate
  • Tert-butyl 5-(ethylamino)-4-hydroxypentanoate
  • Tert-butyl 5-(dimethylamino)-4-oxopentanoate

Uniqueness

Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate is unique due to the presence of both a dimethylamino group and a hydroxyl group on the same pentanoate backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 5-(dimethylamino)-4-hydroxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)7-6-9(13)8-12(4)5/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEMFMPBESXKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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